molecular formula C10H10N2OS B1226980 1-(4-Hydroxybenzyl)imidazole-2-thiol CAS No. 95333-64-5

1-(4-Hydroxybenzyl)imidazole-2-thiol

Cat. No.: B1226980
CAS No.: 95333-64-5
M. Wt: 206.27 g/mol
InChI Key: WVWZHFJGVDNBDA-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzyl)imidazole-2-thiol is a heterocyclic compound that features both an imidazole ring and a thiol group

Biochemical Analysis

Biochemical Properties

1-(4-Hydroxybenzyl)imidazole-2-thiol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a potential inhibitor or activator of various enzymes. For instance, it has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, by inhibiting its activity . Additionally, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its activity . Additionally, the compound can induce conformational changes in proteins by forming disulfide bonds, which can alter their function and stability.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are critical for its application in research. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier proteins and can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For instance, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxybenzyl)imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions under controlled conditions. Catalysts such as nano-Fe3O4@Ca3(PO4)2 are used to promote the synthesis, optimizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxybenzyl)imidazole-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-(4-Hydroxybenzyl)imidazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(4-Hydroxybenzyl)imidazole-2-thione
  • 1-(4-Hydroxyphenyl)imidazole-2-thiol
  • 1-(4-Hydroxybenzyl)benzimidazole-2-thiol

Uniqueness: 1-(4-Hydroxybenzyl)imidazole-2-thiol is unique due to its combination of a hydroxybenzyl group and a thiol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile reactivity .

Properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWZHFJGVDNBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC2=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241812
Record name 1-(4-Hydroxybenzyl)imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-64-5
Record name 1-(4-Hydroxybenzyl)imidazole-2-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095333645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxybenzyl)imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(4-Hydroxybenzyl)imidazole-2-thiol inhibit DBH, and what are the implications of this inhibition?

A: this compound functions as a multisubstrate inhibitor of DBH []. This means it mimics the binding of both substrates involved in the enzyme's catalytic cycle: the phenethylamine substrate (e.g., dopamine) and oxygen.

    Q2: What evidence supports the multisubstrate binding mechanism of this compound to DBH?

    A: The research provides multiple lines of evidence supporting the multisubstrate inhibition mechanism []:

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